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Compound Name: 2-Acetylphenyl benzoate

Cat. No.: B1329752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-Acetylphenyl benzoate (CAS

Number: 4010-33-7), an aromatic ester with significant potential in various scientific and

industrial fields. The document details its chemical and physical properties, provides

established synthesis protocols, and explores its known and putative biological activities, with a

focus on its anti-inflammatory and ultraviolet (UV) absorbing properties. Detailed experimental

methodologies for synthesis and relevant biological assays are presented, alongside

spectroscopic data for characterization. Furthermore, this guide illustrates key chemical

transformations and biological pathways involving 2-Acetylphenyl benzoate through diagrams

generated using the DOT language, offering a valuable resource for professionals in chemical

synthesis and drug discovery.

Chemical and Physical Properties
2-Acetylphenyl benzoate, with the molecular formula C₁₅H₁₂O₃, is an ester of 2-

hydroxyacetophenone and benzoic acid.[1] Its structure combines an acetylphenyl group with a

benzoate moiety, contributing to its unique chemical reactivity and biological profile.[1]

Table 1: Physicochemical Properties of 2-Acetylphenyl benzoate
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Property Value Reference(s)

CAS Number 4010-33-7

Molecular Formula C₁₅H₁₂O₃ [1]

Molecular Weight 240.26 g/mol

IUPAC Name 2-acetylphenyl benzoate

Melting Point 87-88 °C

Boiling Point 420 °C at 760 mmHg [2]

Density 1.175 g/cm³ [2]

Flash Point 188.6 °C [2]

Physical Form Powder
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Spectroscopic Data
While a complete set of experimentally-derived spectra for 2-Acetylphenyl benzoate is not

readily available in public databases, the expected spectroscopic features can be predicted

based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 2-Acetylphenyl benzoate
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Technique Predicted Features

¹H NMR
Aromatic protons (multiplets, ~7.2-8.2 ppm),

Acetyl protons (singlet, ~2.5 ppm)

¹³C NMR

Carbonyl carbons (~165 ppm for ester, ~198

ppm for ketone), Aromatic carbons (~120-150

ppm), Acetyl methyl carbon (~29 ppm)

IR (Infrared)

C=O stretching (ester) ~1735 cm⁻¹, C=O

stretching (ketone) ~1690 cm⁻¹, C-O stretching

~1270 cm⁻¹

Mass Spec (EI)

Molecular Ion [M]⁺ at m/z 240. Fragments

corresponding to the loss of the benzoyl group

[M-105]⁺ and the acetylphenyl group [M-135]⁺

are expected.

Note: These are predicted values and should be confirmed by experimental data.

Synthesis of 2-Acetylphenyl benzoate
The primary method for the synthesis of 2-Acetylphenyl benzoate is the esterification of 2-

hydroxyacetophenone.

Synthesis Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b1329752?utm_src=pdf-body
https://www.benchchem.com/product/b1329752?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Workflow for 2-Acetylphenyl benzoate
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Caption: Workflow for the synthesis of 2-Acetylphenyl benzoate.

Experimental Protocol: Esterification of 2-
Hydroxyacetophenone
This protocol is adapted from established procedures for the benzoylation of phenols.

Materials:

2-Hydroxyacetophenone

Benzoyl chloride

Anhydrous Pyridine

3% Hydrochloric acid

Methanol
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Deionized water

Erlenmeyer flask

Magnetic stirrer and stir bar

Ice bath

Büchner funnel and filter paper

Procedure:

In a 100 mL Erlenmeyer flask, dissolve 13.6 g (0.1 mol) of 2-hydroxyacetophenone in 20 mL

of anhydrous pyridine.

To this solution, add 21.1 g (0.15 mol) of benzoyl chloride. A spontaneous increase in

temperature will be observed.

After the initial exothermic reaction subsides (approximately 15 minutes), pour the reaction

mixture into a beaker containing 600 mL of 3% hydrochloric acid and 200 g of crushed ice,

with vigorous stirring.

A solid precipitate of crude 2-Acetylphenyl benzoate will form. Collect the solid by vacuum

filtration using a Büchner funnel.

Wash the collected solid with 20 mL of cold methanol, followed by 20 mL of cold water to

remove any remaining impurities.

Dry the product to obtain crude 2-Acetylphenyl benzoate. Further purification can be

achieved by recrystallization from a suitable solvent such as ethanol.

Chemical Reactivity: The Baker-Venkataraman
Rearrangement
2-Acetylphenyl benzoate is a key substrate in the Baker-Venkataraman rearrangement, a

reaction that transforms o-acyloxyacetophenones into 1,3-diketones, which are important

precursors for the synthesis of chromones and flavones.
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Mechanism of the Baker-Venkataraman Rearrangement
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Caption: Mechanism of the Baker-Venkataraman Rearrangement.

Biological and Industrial Applications
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2-Acetylphenyl benzoate and its derivatives have garnered interest for their potential

biological and industrial applications.

Anti-inflammatory Activity
Derivatives of 2-Acetylphenyl benzoate are being investigated for their anti-inflammatory

properties. The proposed mechanism of action involves the inhibition of cyclooxygenase (COX)

enzymes, which are key in the inflammatory pathway.

Table 3: Illustrative Anti-inflammatory Activity of Structurally Related Benzoate Esters

Compound Class Target IC₅₀ (µM) Reference(s)

Benzoate Esters COX-1 >100 [3]

Benzoate Esters COX-2 8.2 - 22.6 [3]

Note: These values are for structurally related compounds and serve as an indication of the

potential activity of 2-Acetylphenyl benzoate.

Proposed Anti-inflammatory Signaling Pathway
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Proposed Anti-inflammatory Signaling Pathway

Arachidonic Acid

COX-1 / COX-2 Enzymes

Prostaglandins

Inflammation

2-Acetylphenyl
benzoate

Inhibition

Click to download full resolution via product page

Caption: Proposed inhibition of the COX pathway by 2-Acetylphenyl benzoate.

Experimental Protocol: In Vitro Cyclooxygenase (COX)
Inhibition Assay
This is a general protocol for determining the inhibitory activity of a compound against COX-1

and COX-2.

Materials:

Ovine COX-1 or human recombinant COX-2 enzyme

Arachidonic acid (substrate)

Test compound (2-Acetylphenyl benzoate) dissolved in a suitable solvent (e.g., DMSO)
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Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

Heme cofactor

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine)

96-well microplate

Microplate reader

Procedure:

Prepare serial dilutions of the test compound.

In a 96-well plate, add the reaction buffer, heme, and the COX enzyme.

Add the test compound dilutions to the respective wells. Include a positive control (a known

COX inhibitor) and a vehicle control.

Pre-incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 10

minutes).

Initiate the reaction by adding arachidonic acid and the colorimetric substrate to all wells.

Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a

microplate reader in kinetic mode.

Calculate the rate of reaction for each concentration of the test compound.

Determine the IC₅₀ value, which is the concentration of the compound that causes 50%

inhibition of the enzyme activity.

UVA Absorber in Cosmetics
The chemical structure of 2-Acetylphenyl benzoate, containing both benzoate and

acetophenone moieties, suggests its potential as a UVA absorber in cosmetic and sunscreen

formulations.

Table 4: Predicted UV Absorption Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1329752?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Predicted Value

λmax (in Ethanol) ~300 - 320 nm

Molar Absorptivity (ε) High (indicative of a strong chromophore)

Note: These are predicted values and require experimental verification.

Experimental Protocol: Determination of UV Absorption
Spectrum and Photostability
Part A: UV Absorption Spectrum

Materials:

2-Acetylphenyl benzoate

Spectroscopic grade ethanol

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Prepare a stock solution of 2-Acetylphenyl benzoate in ethanol (e.g., 1 mg/mL).

Prepare a dilution of the stock solution to an appropriate concentration (e.g., 10 µg/mL) that

gives an absorbance reading within the linear range of the spectrophotometer.

Use ethanol as a blank to zero the instrument.

Measure the absorbance of the diluted solution across the UV spectrum (290-400 nm).

Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance

value.

Part B: Photostability Assessment
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Materials:

Solution of 2-Acetylphenyl benzoate from Part A

Solar simulator with a controlled UVA output

UV-Vis spectrophotometer

Procedure:

Measure the initial UV-Vis absorption spectrum of the solution as a baseline.

Expose the solution in the quartz cuvette to a defined dose of UVA radiation from the solar

simulator.

After exposure, re-measure the UV-Vis absorption spectrum.

Calculate the percentage of degradation by comparing the absorbance at λmax before and

after irradiation. A compound is generally considered photostable if it retains >90% of its

initial absorbance.

Safety and Handling
2-Acetylphenyl benzoate should be handled in accordance with standard laboratory safety

procedures. It is classified with the following hazard statements: H315 (Causes skin irritation),

H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate

personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn

when handling this compound.

Conclusion
2-Acetylphenyl benzoate is a versatile molecule with established utility in organic synthesis,

particularly as a precursor for heterocyclic compounds via the Baker-Venkataraman

rearrangement. Its chemical structure also suggests promising applications as an anti-

inflammatory agent and a UVA absorber. This technical guide provides a foundational resource

for researchers and professionals, compiling essential data and detailed experimental protocols

to facilitate further investigation and development of 2-Acetylphenyl benzoate in the fields of
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medicinal chemistry, materials science, and drug discovery. Further research is warranted to

experimentally validate the predicted spectroscopic and biological data presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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